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molecular formula C8H7FN2O B2569987 4-Amino-5-fluoro-2-methoxybenzonitrile CAS No. 247071-37-0

4-Amino-5-fluoro-2-methoxybenzonitrile

Cat. No. B2569987
M. Wt: 166.155
InChI Key: NTDRONIICFXXIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315463B2

Procedure details

To a mixture of methanol (10.48 mL, 0.25 mol) and anh. tetrahydrofuran (60 mL) was added dropwise a solution of potassium tert-butilate (6.76 g, 0.05 mol) in anh. tetrahydrofuran (52 mL) at 0° C. under nitrogen atmosphere. The mixture was stirred for minutes at room temperature and then 4-amino-2,5-difluorobenzonitrile (4 g, 0.02 mol) was added. The reaction mixture was stirred at 70° C. for 3 hours. The solvent was partially removed and ether was added into the mixture. The organic layer was washed with bicarbonate and brine, dried and filtered. The organic solvent was removed under reduced pressure to give the title compound as a yellow solid (97%), which was used in the next step without further purification.
Quantity
10.48 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
potassium tert-butilate
Quantity
6.76 g
Type
reactant
Reaction Step Two
Quantity
52 mL
Type
solvent
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].[NH2:3][C:4]1[C:11]([F:12])=[CH:10][C:7]([C:8]#[N:9])=[C:6](F)[CH:5]=1>O1CCCC1>[NH2:3][C:4]1[C:11]([F:12])=[CH:10][C:7]([C:8]#[N:9])=[C:6]([O:2][CH3:1])[CH:5]=1

Inputs

Step One
Name
Quantity
10.48 mL
Type
reactant
Smiles
CO
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
potassium tert-butilate
Quantity
6.76 g
Type
reactant
Smiles
Name
Quantity
52 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
NC1=CC(=C(C#N)C=C1F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 70° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was partially removed
ADDITION
Type
ADDITION
Details
ether was added into the mixture
WASH
Type
WASH
Details
The organic layer was washed with bicarbonate and brine
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C#N)C=C1F)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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